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Compound of Interest

Compound Name:
4-Chloro-7-fluoro-8-

methylquinoline

CAS No.: 1065093-51-7

Cat. No.: B2683541

Get Quote

Executive Summary
4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) represents a high-value scaffold in

modern medicinal chemistry, particularly for the development of kinase inhibitors and

fluoroquinolone-class antibacterials. Its structural uniqueness lies in the 8-methyl substituent,

which provides steric bulk to modulate solubility and metabolic stability, combined with the 7-

fluoro group, a bioisostere critical for lipophilicity and target affinity. The 4-chloro position

serves as the primary electrophilic "handle" for rapid diversification via nucleophilic aromatic

substitution (

).

This guide outlines the synthesis, reactivity profile, and experimental protocols for utilizing this

building block to construct bioactive libraries.
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Property Data Note

CAS Number 1065093-51-7

Formula

Molecular Weight 195.62 g/mol

Appearance Off-white to pale yellow solid

Melting Point 98–102 °C (Typical) Depends on purity/polymorph

LogP (Predicted) ~3.3
Lipophilic; good membrane

permeability

H-Bond Donors 0

H-Bond Acceptors 2 N-1 and F-7

Solubility
Soluble in DCM, DMSO,

EtOAc
Poor water solubility

Synthetic Architecture
The synthesis of 4-Chloro-7-fluoro-8-methylquinoline relies on the regioselective

construction of the quinoline ring system. The most robust industrial route is the Gould-Jacobs

reaction, utilizing 3-fluoro-2-methylaniline as the regiodefining starting material.

Mechanistic Pathway[1][2][3][4][5]
Condensation: 3-Fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate

(EMME) to form an enamine intermediate.

Cyclization: Thermal cyclization at high temperature (~250°C) closes the pyridine ring.

Crucial Regiochemistry: The cyclization occurs at the open ortho position (C6 of the aniline),

placing the methyl at C8 and the fluorine at C7 of the quinoline.

Decarboxylation: Saponification of the C3-ester followed by thermal decarboxylation yields

the 4-hydroxyquinoline core.[1]

Aromatization/Activation: Treatment with phosphorus oxychloride (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2683541/docs?utm_src=pdf-body#technical-guide-4-chloro-7-fluoro-8-methylquinoline-in-medicinal-chemistry
https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683541?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) converts the 4-hydroxy tautomer (4-quinolone) into the reactive 4-chloroquinoline.

3-Fluoro-2-methylaniline
(CAS 443-86-7)

Condensation
(EMME, 110°C) Enamine Intermediate Gould-Jacobs Cyclization

(Dowtherm A, 250°C) 7-Fluoro-8-methyl-4-quinolone-3-ester Hydrolysis & Decarboxylation
(NaOH; then Heat) 7-Fluoro-8-methyl-4-hydroxyquinoline Chlorination

(POCl3, Reflux)
4-Chloro-7-fluoro-8-methylquinoline

(Target)

Click to download full resolution via product page

Caption: Step-wise synthetic pathway from aniline precursor to final chloro-quinoline building

block.

Reactivity Landscape & SAR Logic
The molecule presents three distinct vectors for modification, allowing for "SAR (Structure-

Activity Relationship) by design."

Vector 1: C4-Chlorine ( Handle)
Reactivity: High. The nitrogen atom in the quinoline ring withdraws electron density,

activating the C4 position for nucleophilic attack.

Nucleophiles: Primary and secondary amines (anilines, piperazines, morpholines), thiols,

and alkoxides.

Mechanism: Addition-Elimination (

). Acid catalysis (HCl or p-TsOH) often accelerates the reaction by protonating the ring
nitrogen, further increasing electrophilicity at C4.

Vector 2: C7-Fluorine (Metabolic Shield / Secondary
Handle)

Reactivity: Low to Moderate. Under standard conditions, the C7-F is stable. However, under

forcing conditions (high temp, strong base) or if the C4 position is already substituted with a

non-deactivating group, the fluorine can be displaced, particularly by cyclic secondary

amines (a strategy used in fluoroquinolone antibiotics).

Role: Enhances lipophilicity and blocks metabolic oxidation at the C7 position.
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Vector 3: C8-Methyl (Steric Modulator)
Reactivity: Low (Benzylic C-H).

Role: Provides steric clash with the protein binding pocket (selectivity filter) and disrupts

planarity if adjacent substituents are bulky, potentially improving solubility.

4-Chloro-7-fluoro-8-methylquinoline

C4-Position (Cl) C7-Position (F) C8-Position (Me)

SnAr Substitution
(Amines, Thiols)

Kinase Hinge Binder
(e.g., EGFR, VEGFR)

Resistant to mild SnAr
Displaced at High T

Metabolic Stability
Lipophilicity

Steric Bulk
(Non-reactive)

Solubility Modulation
Selectivity Filter

Click to download full resolution via product page

Caption: Functional map highlighting the differential reactivity and medicinal utility of each

substituent.

Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-8-methyl-4-
hydroxyquinoline (Intermediate)
Prerequisite for the final chlorination step.

Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq),

Diphenyl ether (solvent).
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Condensation: Mix aniline and malonate in a flask. Heat to 110°C for 2 hours. Ethanol is

evolved; use a Dean-Stark trap or open vessel to facilitate removal.

Cyclization: Add the resulting oil to pre-heated Diphenyl ether (250°C). Caution: High

temperature.[2] Maintain for 1 hour.

Workup: Cool to room temperature. Dilute with hexane.[2] The product (ester) precipitates.[2]

[3][4] Filter and wash with hexane.

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with

HCl to precipitate the carboxylic acid. Filter. Heat the dry solid in a flask (neat) or in high-

boiling solvent at 260°C until

evolution ceases.

Yield: Typically 60-70% over 3 steps.

Protocol B: Chlorination to 4-Chloro-7-fluoro-8-
methylquinoline
The activation step.

Setup: Dry 100 mL round-bottom flask, reflux condenser,

drying tube.

Reagents: 7-Fluoro-8-methyl-4-hydroxyquinoline (10 mmol),

(50 mmol, excess).

Procedure:

Place the hydroxyquinoline in the flask.

Carefully add

(Phosphorus Oxychloride). Safety: Corrosive, reacts violently with water.
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Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should clear as

the starting material is consumed.

Monitor by TLC (System: Hexane/EtOAc 7:3).

Quench:

Cool the reaction mixture to room temperature.

Remove excess

under reduced pressure (rotary evaporator with a caustic trap).

Pour the residue slowly onto crushed ice/water with vigorous stirring.

Neutralize with Ammonium Hydroxide (

) or saturated

to pH 8–9.[2]

Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over

.[2] Concentrate to yield the crude solid.

Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel,

Hexane/EtOAc gradient).

Protocol C: General Coupling (Library Generation)
Standard method to attach an amine at C4.

Reagents: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq), Amine Nucleophile (1.2 eq),

Isopropanol or Ethanol (Solvent).

Procedure:

Dissolve the quinoline in alcohol.

Add the amine.[2][3][1]
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Optional: Add 1 drop of conc. HCl (catalyst).[4]

Reflux for 4–12 hours.

Workup:

Cool to RT.

If the product precipitates as the HCl salt, filter and wash with cold ether.

If soluble, remove solvent, partition between EtOAc and saturated

, and isolate the free base.

Safety & Handling
4-Chloro-7-fluoro-8-methylquinoline: Irritant to eyes, respiratory system, and skin. Handle

in a fume hood.

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid.
Use strictly anhydrous conditions and appropriate PPE (face shield, acid-resistant gloves).

Diphenyl Ether: Vapor can be irritating at high temperatures (250°C). Ensure excellent

ventilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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